molecular formula C22H26N2O3 B5071050 3-(1-Phenylpropan-2-ylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-(1-Phenylpropan-2-ylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5071050
M. Wt: 366.5 g/mol
InChI Key: UCQGLPIPPACENZ-UHFFFAOYSA-N
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Description

“3-(1-Phenylpropan-2-ylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione” is a complex organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1-Phenylpropan-2-ylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione” typically involves multi-step organic reactions. The starting materials might include phenylpropan-2-ylamine and 4-propoxybenzaldehyde, which undergo a series of reactions such as condensation, cyclization, and functional group transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might make it a valuable building block for designing new materials or catalysts.

Biology

In biological research, the compound might be studied for its potential pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific biological pathways.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential in treating various diseases. Its structural features could be optimized to enhance its efficacy and reduce side effects.

Industry

In industry, the compound could find applications in the development of new materials with specific properties, such as polymers, coatings, or adhesives.

Mechanism of Action

The mechanism of action of “3-(1-Phenylpropan-2-ylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione” would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological processes. The compound might modulate these targets by binding to active sites or altering their conformation, thereby influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Phenylpropan-2-ylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
  • 3-(1-Phenylpropan-2-ylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Uniqueness

Compared to similar compounds, “3-(1-Phenylpropan-2-ylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione” might exhibit unique properties due to the presence of the propoxy group. This could influence its chemical reactivity, biological activity, and physical properties, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

3-(1-phenylpropan-2-ylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-13-27-19-11-9-18(10-12-19)24-21(25)15-20(22(24)26)23-16(2)14-17-7-5-4-6-8-17/h4-12,16,20,23H,3,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQGLPIPPACENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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